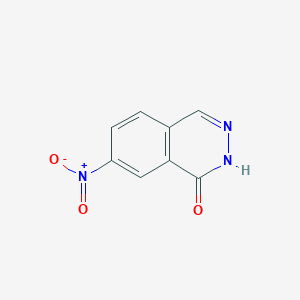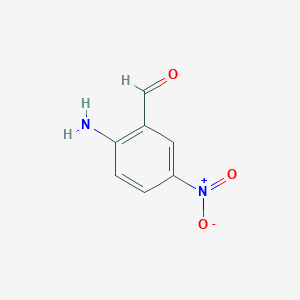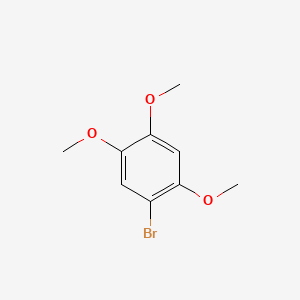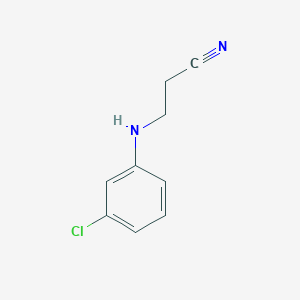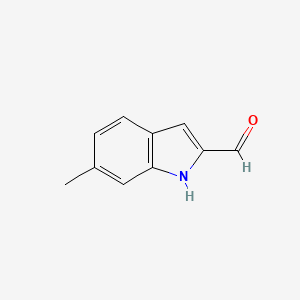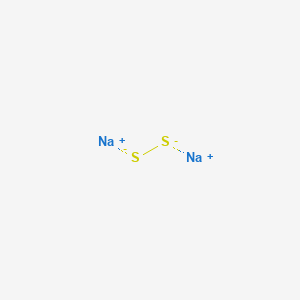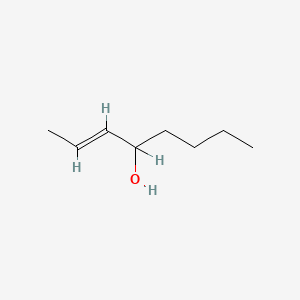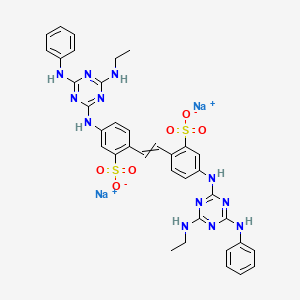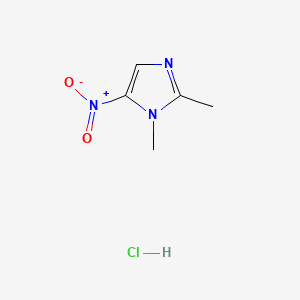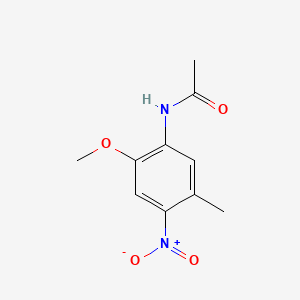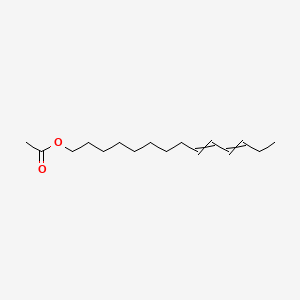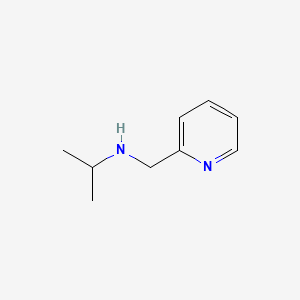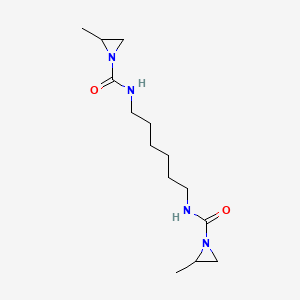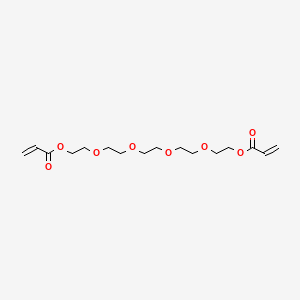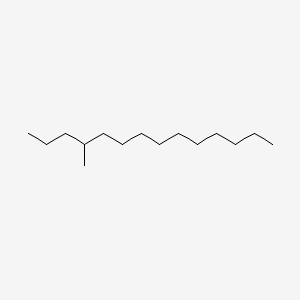
4-Methyltetradecane
描述
4-Methyltetradecane is an organic compound with the molecular formula C({15})H({32}). It is a branched alkane, specifically a methyl-substituted tetradecane. This compound is part of the larger family of hydrocarbons, which are primarily composed of carbon and hydrogen atoms. It is typically found in various natural sources and can be synthesized for industrial and research purposes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyltetradecane can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, the reaction of 1-bromotetradecane with methylmagnesium bromide can yield this compound.
Friedel-Crafts Alkylation: Another method involves the alkylation of tetradecane using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. These methods include:
Catalytic Hydrogenation: This process involves the hydrogenation of unsaturated hydrocarbons in the presence of a metal catalyst such as palladium or platinum.
Fractional Distillation: Post-synthesis, the compound is often purified using fractional distillation to separate it from other hydrocarbons based on boiling points.
化学反应分析
Types of Reactions: 4-Methyltetradecane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, it can be reduced under specific conditions to form simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Chlorine or bromine gas under UV light or in the presence of a radical initiator.
Major Products Formed:
Oxidation: 4-Methyltetradecanol, 4-Methyltetradecanone, and 4-Methyltetradecanoic acid.
Reduction: Simpler alkanes such as methane and ethane.
Substitution: 4-Chloromethyltetradecane and 4-Bromomethyltetradecane.
科学研究应用
4-Methyltetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studies have explored its role in the lipid metabolism of certain organisms.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of lubricants, solvents, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 4-Methyltetradecane in biological systems involves its interaction with lipid membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
Tetradecane: A straight-chain alkane with the formula C({30}).
2-Methyltetradecane: Another methyl-substituted tetradecane, differing in the position of the methyl group.
Hexadecane: A longer-chain alkane with the formula C({34}).
Uniqueness: 4-Methyltetradecane is unique due to its specific branching, which affects its physical and chemical properties, such as boiling point and reactivity. This branching can also influence its behavior in biological systems and its applications in various industries.
属性
IUPAC Name |
4-methyltetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMHPMCNRGCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334272 | |
| Record name | 4-Methyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-24-2 | |
| Record name | 4-Methyltetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


